molecular formula C12H10N2O5 B1352401 4-[(2-Furylmethyl)amino]-3-nitrobenzoic acid CAS No. 284672-98-6

4-[(2-Furylmethyl)amino]-3-nitrobenzoic acid

Cat. No.: B1352401
CAS No.: 284672-98-6
M. Wt: 262.22 g/mol
InChI Key: HKNOSSGRHQYZMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Furylmethyl)amino]-3-nitrobenzoic acid is a chemical compound that belongs to the class of nitrobenzoic acids. It is characterized by the presence of a nitro group and a furylmethylamino group attached to a benzoic acid core. This compound is a yellow crystalline powder that is soluble in water and organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Furylmethyl)amino]-3-nitrobenzoic acid typically involves the nitration of 4-aminobenzoic acid followed by the introduction of the furylmethyl group. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The resulting 4-nitrobenzoic acid is then subjected to a nucleophilic substitution reaction with 2-furylmethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Furylmethyl)amino]-3-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The furylmethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: 4-[(2-Furylmethyl)amino]-3-nitrosobenzoic acid.

    Reduction: 4-[(2-Furylmethyl)amino]-3-aminobenzoic acid.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

4-[(2-Furylmethyl)amino]-3-nitrobenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(2-Furylmethyl)amino]-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furylmethylamino group may also contribute to the compound’s activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Furylmethyl)amino]-3-nitrobenzenesulfonamide
  • 4-[(2-Furylmethyl)amino]-3-nitrobenzaldehyde
  • 4-[(2-Furylmethyl)amino]-3-nitrophenol

Uniqueness

4-[(2-Furylmethyl)amino]-3-nitrobenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(furan-2-ylmethylamino)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5/c15-12(16)8-3-4-10(11(6-8)14(17)18)13-7-9-2-1-5-19-9/h1-6,13H,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNOSSGRHQYZMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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